molecular formula C23H21ClN2O3 B12012633 N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

Cat. No.: B12012633
M. Wt: 408.9 g/mol
InChI Key: YIRXANHJCATMKU-AFUMVMLFSA-N
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Description

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylphenoxyacetamide moiety. Its unique configuration allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water.

    Coupling Reaction: The imine intermediate is then reacted with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group, a methoxyphenyl group, and a methylphenoxyacetamide moiety sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H21ClN2O3/c1-17-3-2-4-22(13-17)29-16-23(27)26-25-14-18-7-11-21(12-8-18)28-15-19-5-9-20(24)10-6-19/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

YIRXANHJCATMKU-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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